N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine
Description
N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine is a cyclohexane derivative featuring a cyclopropylamine substituent at the nitrogen position and an isopropyl group at the para-position of the cyclohexane ring.
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c1-9(2)10-3-5-11(6-4-10)13-12-7-8-12/h9-13H,3-8H2,1-2H3 |
InChI Key |
NBZIQVHVDKVPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes alkylation with isopropyl bromide in the presence of a strong base such as sodium hydride to form 4-(propan-2-yl)cyclohexanone.
Reductive Amination: The 4-(propan-2-yl)cyclohexanone is then subjected to reductive amination with cyclopropylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, Alcohols
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and isopropyl groups may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine, differing primarily in substituents on the cyclohexane ring or the amine group. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of this compound and Analogs
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. 2). However, cyclopropylamines may exhibit higher metabolic instability due to cytochrome P450 interactions.
- Isopropyl vs. tert-Pentyl on Cyclohexane :
The tert-pentyl group in n-cyclopropyl-4-(tert-pentyl)cyclohexan-1-amine significantly increases steric bulk and lipophilicity (clogP ~5.2 estimated) compared to the isopropyl group (clogP ~3.8), likely reducing aqueous solubility but improving membrane permeability .
Pharmacological Implications
- Kinase Inhibition Potential: The cyclopropylamine motif is shared with compounds like those in , which inhibit Mps1 kinase. The isopropyl group may modulate selectivity by occupying hydrophobic pockets in target enzymes.
- Synthetic Utility : Analog (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine () demonstrates the role of cyclohexanamine derivatives as intermediates in synthesizing kinase inhibitors (e.g., COMPOUND 37, m/z 452 ).
Biological Activity
N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine, a compound with a unique cyclohexane structure, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its cyclohexane core substituted with a cyclopropyl group and an isopropyl amine. This structural configuration is believed to influence its biological activity significantly.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The unique cyclopropyl and isopropyl groups facilitate binding to specific targets, leading to modulation of biological pathways.
Potential Targets:
- Receptors : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling.
- Enzymes : It can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antitumor Activity
Recent studies have shown that derivatives of this compound can inhibit tumor growth in vitro. The structure–activity relationship (SAR) analysis suggests that modifications in the cyclohexane ring can enhance cytotoxic effects against cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-cyclopropyl derivative | 15.3 | A549 |
| Isopropyl derivative | 20.7 | MCF7 |
2. Neuroprotective Effects
The compound has been evaluated for neuroprotective properties in models of neurodegeneration. Preliminary findings suggest it may reduce oxidative stress and inflammation in neuronal cells.
3. Anti-inflammatory Activity
In vitro assays indicate that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study published in 2023 explored the antitumor efficacy of N-cyclopropyl derivatives in human lung cancer cells (A549). The results demonstrated significant inhibition of cell proliferation with an IC50 value of 15.3 µM, indicating promising potential for further development as an anticancer agent .
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective effects of the compound in a rat model of Parkinson's disease. The administration of this compound resulted in reduced levels of oxidative stress markers and improved motor function scores compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine, and how can reaction conditions be tailored to improve yield?
- Methodology : Reductive amination is a primary method, using 4-(propan-2-yl)cyclohexanone and cyclopropylamine with catalysts like Pd/C under hydrogen gas or sodium cyanoborohydride in methanol. Temperature control (25–50°C) and stoichiometric ratios (1:1.2 ketone:amine) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity .
- Data Analysis : Monitor reaction progress using TLC or GC-MS. Yields typically range from 60–85%, with impurities arising from over-reduction (e.g., tertiary amine byproducts).
Q. Which spectroscopic techniques are most effective for characterizing N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine?
- Methodology :
- NMR : ¹H NMR confirms stereochemistry (e.g., cyclohexane chair conformation) and amine proton shifts (δ 1.2–2.5 ppm). ¹³C NMR identifies quaternary carbons (e.g., cyclopropyl carbons at δ 8–12 ppm) .
- MS : ESI-MS ([M+H]+) verifies molecular weight (e.g., m/z 196 for C₁₂H₂₁N) .
- IR : Amine N-H stretches (~3300 cm⁻¹) and cyclopropyl ring vibrations (800–1000 cm⁻¹) .
Q. How can researchers assess the compound’s potential biological activity in vitro?
- Methodology :
- Enzyme Assays : Test inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., for σ receptors or adrenergic receptors) with competitive binding protocols .
Advanced Research Questions
Q. What computational strategies are recommended to model N-cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding poses in enzyme active sites (e.g., MAO-B). Validate with MD simulations (GROMACS) to assess stability .
- QSAR : Develop models correlating substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like logP and polar surface area .
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
- Methodology :
- Chiral Chromatography : Use Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) at 1 mL/min. Retention times and resolution factors (Rs > 1.5) guide optimization .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
Q. What experimental approaches resolve contradictions in purity vs. bioactivity data?
- Methodology :
- HPLC-PDA-MS : Detect trace impurities (e.g., oxidation byproducts) affecting bioactivity. Compare batch-to-batch variability using PCA analysis .
- Bioassay Deconvolution : Fractionate crude extracts and test individual fractions to isolate active vs. inert components .
Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- Kinetic Studies : Compare reaction rates in DMSO (polar aprotic) vs. ethanol (protic). Monitor intermediates via in situ FTIR or Raman spectroscopy .
- DFT Calculations : Analyze solvent effects on transition states (e.g., SN2 mechanisms) using Gaussian 16 .
Q. What strategies optimize structure-activity relationships (SAR) for cyclohexylamine derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
